molecular formula C9H7F3O4S B028095 4-Acetylphenyl trifluoromethanesulfonate CAS No. 109613-00-5

4-Acetylphenyl trifluoromethanesulfonate

Cat. No. B028095
CAS RN: 109613-00-5
M. Wt: 268.21 g/mol
InChI Key: RUMMIUOXQGFCEP-UHFFFAOYSA-N
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Description

4-Acetylphenyl trifluoromethanesulfonate, also known as 4-acetylphenyl triflate, is an aryl triflate . It has a molecular weight of 268.21 . The compound is used in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The linear formula of 4-Acetylphenyl trifluoromethanesulfonate is CF3SO3C6H4COCH3 . The compound consists of a phenyl ring substituted with an acetyl group and a trifluoromethanesulfonate group .


Chemical Reactions Analysis

4-Acetylphenyl trifluoromethanesulfonate undergoes palladium-catalyzed cross-coupling reactions with optically active (2-cyclohexenyl)difluorophenylsilane to form corresponding cross-coupled products .


Physical And Chemical Properties Analysis

4-Acetylphenyl trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It has a refractive index of 1.47 and a specific gravity of 1.43 . The compound is sensitive to moisture .

Scientific Research Applications

Organic Synthesis

4-Acetylphenyl trifluoromethanesulfonate: is widely used in organic synthesis due to its ability to act as an aryl triflate. Aryl triflates are pivotal intermediates in various cross-coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can be utilized in palladium-catalyzed cross-coupling reactions to synthesize optically active compounds .

Medicinal Chemistry

In medicinal chemistry, 4-Acetylphenyl trifluoromethanesulfonate serves as a versatile reagent for the introduction of trifluoromethanesulfonyl groups. This functionality is essential in drug discovery and development, where modifications to molecular structures can significantly impact the pharmacological properties of a compound .

Polymer Science

This compound finds applications in polymer science, particularly in the synthesis of aromatic polysulfones. These polymers are known for their thermal resistance and strength over a wide range of temperatures, making them suitable for high-performance materials .

Materials Science

In materials science, 4-Acetylphenyl trifluoromethanesulfonate is used to synthesize various materials with unique properties. For example, it can be involved in the creation of crystalline polyphenylene covalent organic frameworks, which have potential applications in electronics and nanotechnology .

Analytical Chemistry

The compound’s role in analytical chemistry includes its use as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development .

Environmental Applications

While direct applications in environmental science are not extensively documented, the synthesis of compounds using 4-Acetylphenyl trifluoromethanesulfonate could lead to the development of materials that are more environmentally friendly or that can be used in environmental remediation processes .

Safety And Hazards

4-Acetylphenyl trifluoromethanesulfonate can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

(4-acetylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMMIUOXQGFCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377685
Record name 4-Acetylphenyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl trifluoromethanesulfonate

CAS RN

109613-00-5
Record name 4-Acetylphenyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylphenyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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